3-(4-Chlorophenyl)isoxazole

Description

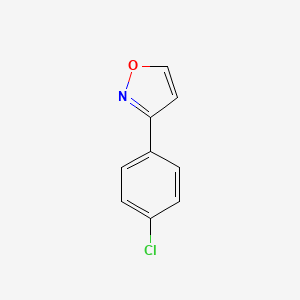

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOLWVGGGFZWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449189 | |

| Record name | 3-(4-Chlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-39-0 | |

| Record name | 3-(4-Chlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 3-(4-chlorophenyl)isoxazole. The information is curated for professionals in chemical research and drug development, offering detailed experimental protocols, tabulated analytical data, and workflow visualizations to facilitate understanding and replication.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The subject of this guide, this compound, is a key intermediate and a structural analog of compounds with known biological activities, making it a molecule of interest for further investigation and development.

Synthesis of this compound

The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the reaction of a chalcone with hydroxylamine hydrochloride.[2] An alternative and highly regioselective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This guide will focus on a well-established protocol involving the reaction of 4-chlorobenzaldehyde with acetophenone to form a chalcone intermediate, followed by cyclization with hydroxylamine.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process, beginning with the formation of a chalcone intermediate followed by the cyclization to the isoxazole ring.

Caption: Synthesis workflow from starting materials to the final product.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar isoxazole derivatives.

Step 1: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL).

-

Slowly add an aqueous solution of sodium hydroxide (20 mmol in 20 mL of water) to the stirred mixture at room temperature.

-

Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 3-(4-Chlorophenyl)-5-phenylisoxazole

-

To a solution of the chalcone (5 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (7.5 mmol).

-

Add a solution of potassium hydroxide (10 mmol) in water (5 mL) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail the expected analytical data.

Characterization Workflow

The characterization process involves a series of analytical techniques to elucidate the structure and confirm the purity of the synthesized compound.

Caption: Workflow for the analytical characterization of the synthesized compound.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₀ClNO |

| Molecular Weight | 255.71 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 179–181 °C[3] |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85–7.79 | m | 4H | Aromatic-H |

| 7.52–7.45 | m | 5H | Aromatic-H |

| 6.80 | s | 1H | Isoxazole-H (C4-H) |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [3]

| Chemical Shift (δ, ppm) | Assignment |

| 170.6 | C5 (Isoxazole) |

| 161.9 | C3 (Isoxazole) |

| 136.0 | Aromatic-C |

| 130.3 | Aromatic-C |

| 129.2 | Aromatic-C |

| 129.0 | Aromatic-C |

| 128.0 | Aromatic-C |

| 127.6 | Aromatic-C |

| 127.2 | Aromatic-C |

| 125.8 | Aromatic-C |

| 97.2 | C4 (Isoxazole) |

Table 4: FTIR and Mass Spectrometry Data

| Technique | Key Data |

| FTIR (KBr, cm⁻¹) | ~3060 (Aromatic C-H str.), ~1577 (C=N str.), ~1487 (C=C str.), ~1404 (N-O str.), ~770 (C-Cl str.) |

| Mass Spec. (ESI-MS) | m/z (%): 257.69 [M+2]⁺ (36), 255.69 [M]⁺ (100) |

Biological Activity and Signaling Pathway

Isoxazole derivatives are known to exhibit a range of biological activities, with anti-inflammatory action being a prominent feature. Many isoxazole-containing compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

COX-2 Inhibition Pathway

The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions.

Caption: Inhibition of the COX-2 pathway by a potential isoxazole-based inhibitor.

Conclusion

This technical guide has outlined a reliable synthetic route to this compound and provided a comprehensive set of characterization data. The detailed protocols and tabulated information serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The potential of this and related isoxazole derivatives as COX-2 inhibitors highlights their importance in the ongoing search for novel anti-inflammatory agents. Further investigation into the biological activities and structure-activity relationships of this class of compounds is warranted.

References

Physicochemical Properties of 3-(4-Chlorophenyl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)isoxazole is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry, as isoxazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. A thorough understanding of the physicochemical properties of this compound is fundamental for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a summary of the available physicochemical data for this compound, details common experimental protocols for their determination, and presents a workflow for solubility assessment.

Core Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are limited in the public domain. The following table summarizes the available computational predictions and general observations. Experimental determination of these properties is highly recommended for any research and development program.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | ChemScene[1] |

| Molecular Weight | 179.60 g/mol | ChemScene[1], Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| LogP (predicted) | 2.995 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | ChemScene[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties, applicable to this compound and similar organic compounds.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic behavior.

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known concentration of this compound is dissolved in either water-saturated n-octanol or n-octanol-saturated water.

-

Partitioning: The prepared solution is mixed with an equal volume of the other phase (n-octanol-saturated water or water-saturated n-octanol, respectively) in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pHs.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more complex cases, derivative plots or specialized software can be used to determine the equivalence point and pKa.

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Analysis: The concentration of this compound in the clear, saturated solution is quantified using a validated analytical method, such as HPLC-UV.

-

Verification: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that no phase transformation has occurred during the experiment.

Workflow for Aqueous Solubility Determination

The following diagram illustrates the experimental workflow for determining the aqueous solubility of this compound using the shake-flask method.

Caption: Workflow for shake-flask solubility determination.

Conclusion

This technical guide provides an overview of the known physicochemical properties of this compound and outlines standard experimental procedures for their determination. While some computational data are available, the lack of experimentally verified values for key properties such as melting point, pKa, and aqueous solubility highlights a critical knowledge gap. For any drug development program involving this compound, rigorous experimental characterization of these properties is essential to build a comprehensive understanding of its behavior and to enable rational formulation design and pharmacokinetic modeling. The provided protocols offer a starting point for researchers to obtain these crucial data.

References

An In-depth Technical Guide to 3-(4-Chlorophenyl)isoxazole (CAS: 31301-39-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical properties, synthesis, characterization, and known biological activities based on current scientific literature. Experimental protocols and visual diagrams of key processes are included to support research and development efforts.

Core Chemical Properties

This compound is a solid, organic compound belonging to the isoxazole class of heterocycles. The presence of the chlorophenyl group is a common feature in many biologically active molecules.

| Property | Value | Reference |

| CAS Number | 31301-39-0 | --INVALID-LINK-- |

| Molecular Formula | C₉H₆ClNO | --INVALID-LINK-- |

| Molecular Weight | 179.60 g/mol | --INVALID-LINK-- |

| Physical State | Solid | N/A |

| SMILES | C1=C(C=CC(=C1)Cl)C2=NOC=C2 | --INVALID-LINK-- |

Synthesis and Characterization

The primary route for synthesizing 3-substituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1] For this compound, this involves the reaction of 4-chlorobenzonitrile oxide with acetylene. The nitrile oxide is typically generated in situ from the corresponding 4-chlorobenzaldehyde oxime.

Experimental Protocols

2.1.1. Preparation of 4-Chlorobenzaldehyde Oxime (Precursor)

This protocol is adapted from standard procedures for aldoxime formation.[2]

-

Materials: 4-chlorobenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.

-

Procedure:

-

Dissolve 4-chlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.

-

Add the hydroxylamine solution to the aldehyde solution and stir at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, reduce the ethanol volume under vacuum.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the 4-chlorobenzaldehyde oxime.

-

2.1.2. Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of the nitrile oxide and subsequent cycloaddition.[3][4]

-

Materials: 4-chlorobenzaldehyde oxime, a source of acetylene (e.g., calcium carbide in a suitable solvent, or acetylene gas), an oxidizing agent for nitrile oxide formation (e.g., N-chlorosuccinimide (NCS) or tert-butyl hypoiodite), and a suitable solvent (e.g., DMF, dioxane).

-

Procedure:

-

Dissolve 4-chlorobenzaldehyde oxime (1.0 eq) in the chosen solvent in a reaction flask.

-

Introduce the acetylene source into the reaction mixture.

-

Slowly add the oxidizing agent (e.g., NCS) to the mixture. The oxidant facilitates the conversion of the oxime to the corresponding hydroximoyl chloride, which then eliminates HCl in the presence of a mild base (often adventitious or added, like triethylamine) to form the 4-chlorobenzonitrile oxide intermediate.[3]

-

The highly reactive nitrile oxide undergoes a [3+2] cycloaddition with acetylene in situ.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction and use standard extraction procedures with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterization Data

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the chlorophenyl ring and the protons of the isoxazole ring. The isoxazole proton typically appears as a singlet.

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the chlorophenyl and isoxazole rings.

-

FT-IR: Characteristic peaks would include C=N stretching, N-O stretching, and C-Cl stretching vibrations.[7]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.60 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

Biological Activity and Potential Applications

The isoxazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10] While specific quantitative data for this compound is limited, the available literature on its derivatives suggests potential therapeutic applications.

| Biological Activity | Observations on Related Compounds |

| Antimicrobial | Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria.[11] Some isoxazole compounds also exhibit antifungal properties. |

| Anti-inflammatory | A closely related dihydroisoxazole derivative, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, was found to decrease the release of pro-inflammatory cytokines TNF-α and IL-6, and inhibit COX-2 production.[7] Other isoxazole derivatives have also shown significant anti-inflammatory potential in in-vivo models.[12] |

| Anticancer | Isoxazole-containing compounds have been investigated as potential anticancer agents, with some derivatives showing pro-apoptotic activity and the ability to inhibit heat shock protein 90 (HSP90).[10][13] The isoxazole scaffold is considered a promising core for the development of new anticancer drugs.[14] |

Plausible Mechanism of Action: Anti-inflammatory Effects

Based on studies of related isoxazole derivatives, a plausible mechanism for the anti-inflammatory activity of this compound involves the modulation of key inflammatory signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[15][16][17][18]

Studies on isoxazole derivatives suggest that they may inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.[7] Additionally, the mitogen-activated protein kinase (MAPK) signaling pathway is another potential target for the anti-inflammatory action of isoxazole compounds.[19]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Plausible Signaling Pathway: NF-κB Inhibition

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. 4-Chlorobenzaldehyde oxime | 3848-36-0 | Benchchem [benchchem.com]

- 3. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

- 4. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. rjpbcs.com [rjpbcs.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Amino-3-(4-chlorophenyl)isoxazole | C9H7ClN2O | CID 2104062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine | MDPI [mdpi.com]

- 11. tsijournals.com [tsijournals.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. 4-Chlorobenzaldehyde oxime | C7H6ClNO | CID 5356407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 3-(4-Chlorophenyl)isoxazole Derivatives: A Technical Guide

Abstract: The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities. This technical guide focuses on the synthesis, biological activities, and structure-activity relationships of a specific subclass: 3-(4-Chlorophenyl)isoxazole derivatives. These compounds have garnered significant interest due to their potent anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive overview of the current research, including quantitative biological data, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction to Isoxazoles

Isoxazole and its derivatives are a fascinating class of heterocyclic compounds that play a crucial role in the discovery of new drugs. The unique structural and electronic properties of the isoxazole ring allow it to interact with various biological targets, making it a versatile building block in the design of novel therapeutic agents. The presence of the 3-(4-Chlorophenyl) moiety often enhances the biological efficacy of the isoxazole core, a feature attributed to increased lipophilicity and specific steric and electronic interactions with target enzymes or receptors. Numerous isoxazole-containing compounds have been investigated and developed for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.

Synthesis of this compound Derivatives

The most prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles, including the 3-(4-Chlorophenyl) derivatives, involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones. This process is typically a two-step synthesis.

Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis) The synthesis begins with a base-catalyzed Claisen-Schmidt condensation between an appropriate aryl ketone and 4-chlorobenzaldehyde. This reaction forms a 1-aryl-3-(4-chlorophenyl)-2-propene-1-one (chalcone) intermediate.

Step 2: Cyclization to form the Isoxazole Ring The synthesized chalcone is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl). In the presence of a base, such as potassium hydroxide or sodium acetate, hydroxylamine attacks the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable 3-(4-chlorophenyl)-5-arylisoxazole.[1][2][3]

References

Spectroscopic Analysis of 3-(4-Chlorophenyl)isoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(4-Chlorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of isoxazole derivatives.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its closely related analogues. These values are essential for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isoxazole-H4 | 6.5 - 6.8 | s | - |

| Isoxazole-H5 | 8.4 - 8.6 | s | - |

| Phenyl-H (ortho to isoxazole) | 7.7 - 7.9 | d | 8.0 - 9.0 |

| Phenyl-H (meta to isoxazole) | 7.4 - 7.6 | d | 8.0 - 9.0 |

Note: The exact chemical shifts can vary depending on the solvent used.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| Isoxazole-C3 | 161 - 163 |

| Isoxazole-C4 | 100 - 102 |

| Isoxazole-C5 | 157 - 159 |

| Phenyl-C (ipso, attached to isoxazole) | 127 - 129 |

| Phenyl-C (ortho to isoxazole) | 128 - 130 |

| Phenyl-C (meta to isoxazole) | 129 - 131 |

| Phenyl-C (para to isoxazole, attached to Cl) | 135 - 137 |

Note: The exact chemical shifts can vary depending on the solvent used.

Table 3: IR Spectroscopic Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (isoxazole ring) | Stretching | 1610 - 1590 |

| C=C (aromatic & isoxazole) | Stretching | 1580 - 1450 |

| N-O (isoxazole ring) | Stretching | 1440 - 1400 |

| C-O (isoxazole ring) | Stretching | 1270 - 1250 |

| C-Cl | Stretching | 780 - 740 |

Table 4: Mass Spectrometry Data

| Ion | m/z Value | Description |

| [M]+ | 179.01 | Molecular ion (for ³⁵Cl isotope) |

| [M+2]+ | 181.01 | Isotopic peak for ³⁷Cl |

Note: The relative intensity of the [M+2]+ peak is approximately one-third of the [M]+ peak, which is characteristic for compounds containing one chlorine atom.

Table 5: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Description |

| Ethanol/Methanol | 260 - 280 | π → π* transition of the conjugated system |

Note: The UV-Vis spectrum of isoxazole derivatives typically shows a strong absorption band in this region due to the extensive conjugation between the phenyl and isoxazole rings.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, commonly Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

-

High-Resolution Mass Spectrometry (HRMS): For precise mass determination and elemental composition confirmation, HRMS can be employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated system of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled only with the solvent.

-

Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

-

The resulting spectrum plots absorbance versus wavelength (nm).

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on 3-(4-Chlorophenyl)isoxazole: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. While the definitive crystal structure of this specific molecule is not publicly available, this document compiles detailed information on its synthesis, characterization, and the crystallographic data of closely related analogs. Furthermore, it explores the broader biological significance of chlorophenyl-substituted isoxazoles and outlines potential signaling pathways in which such compounds may be involved. This guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of isoxazole derivatives in drug discovery and development.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds with a wide range of therapeutic applications. The incorporation of a 4-chlorophenyl group at the 3-position of the isoxazole ring can significantly influence the molecule's physicochemical properties and biological activity, making this compound a subject of scientific interest.

Synthesis of this compound

The synthesis of 3-aryl-isoxazoles can be achieved through several established synthetic routes. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. An alternative and widely used approach is the reaction of a chalcone precursor with hydroxylamine.

Experimental Protocol: Synthesis from a Chalcone Precursor

This protocol details a general and widely applicable method for the synthesis of 3-aryl isoxazoles from α,β-unsaturated ketones (chalcones).

Materials:

-

4-Chloroacetophenone

-

Appropriate aldehyde (e.g., formaldehyde or a synthetic equivalent to provide the C5-H of the isoxazole)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Glacial acetic acid

-

Standard laboratory glassware and purification apparatus (e.g., recrystallization setup, column chromatography)

Procedure:

-

Synthesis of the Chalcone Intermediate:

-

In a flask, dissolve 4-chloroacetophenone in ethanol.

-

Add an aqueous solution of NaOH or KOH.

-

Cool the mixture in an ice bath and add the appropriate aldehyde dropwise with stirring.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify the chalcone.

-

-

Synthesis of this compound:

-

Dissolve the purified chalcone in ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., NaOH or KOH).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-cold water.

-

If a precipitate forms, filter, wash with water, and dry.

-

If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Visual Representation of the Synthetic Workflow:

Structural Characterization

As of the latest literature search, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data such as unit cell parameters, bond lengths, and bond angles for this specific molecule are not available.

However, the crystal structures of several closely related analogs have been determined, providing valuable insights into the expected molecular geometry and intermolecular interactions.

Crystallographic Data of Analogs

For comparative purposes, the following table summarizes key crystallographic parameters for two related compounds: 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole and 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole .

| Parameter | 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole | 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.123(2) | 16.931(3) |

| b (Å) | 9.876(2) | 7.589(2) |

| c (Å) | 13.543(3) | 21.010(4) |

| α (°) | 90 | 90 |

| β (°) | 109.34(3) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1278.9(5) | 2700.1(10) |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.408 | 1.645 |

Note: This data is provided for illustrative purposes and is derived from published crystallographic studies of related molecules. The actual crystallographic data for this compound may differ.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of isoxazole derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Potential Signaling Pathway Involvement

Many biologically active small molecules exert their effects by modulating specific signaling pathways within cells. For isoxazole derivatives, one of the well-documented mechanisms of action, particularly for those with anti-inflammatory properties, is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.

Visual Representation of a Potential Signaling Pathway:

Conclusion

This compound is a synthetically accessible compound with potential for further investigation in drug discovery. While its specific crystal structure remains to be elucidated, analysis of related compounds provides a solid foundation for understanding its likely molecular characteristics. The established synthetic methodologies and the known biological activities of the isoxazole class of compounds highlight the potential of this molecule as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize its crystal structure, biological activity, and mechanism of action.

The Therapeutic Promise of Chlorophenyl-Substituted Isoxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties make it a versatile building block for the design of novel therapeutic agents. Among the various substituted isoxazoles, those bearing a chlorophenyl moiety have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the therapeutic potential of chlorophenyl-substituted isoxazoles, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Chlorophenyl-Substituted Isoxazoles

The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles, including chlorophenyl derivatives, involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A popular and efficient route starts from chalcones, which are α,β-unsaturated ketones. The general synthetic scheme involves the reaction of a chlorophenyl-substituted chalcone with hydroxylamine hydrochloride.[1]

Experimental Protocol: Synthesis from Chalcones [2]

-

Chalcone Preparation: An appropriate chlorophenyl-substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. This Claisen-Schmidt condensation yields the corresponding chalcone.

-

Isoxazole Formation: The purified chalcone is dissolved in a solvent such as ethanol. To this solution, hydroxylamine hydrochloride is added, followed by the slow addition of a base (e.g., 10% aqueous NaOH). The reaction mixture is then refluxed and monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with water to remove inorganic impurities and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Therapeutic Potential and Biological Activities

Chlorophenyl-substituted isoxazoles have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of chlorophenyl-substituted isoxazoles against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole A | 3-(4-chlorophenyl)-5-(aryl) | Breast (MCF-7) | 5.3 | |

| Isoxazole B | 3-(2-chlorophenyl)-5-(aryl) | Liver (HepG2) | 8.02 | [4] |

| Isoxazole C | 5-(4-chlorophenyl)-3-(aryl) | Colon (HT-29) | 12.5 | [5] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [6][7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The chlorophenyl-substituted isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of the compounds and incubated for 24-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Apoptosis Detection

A common mechanism of anticancer action for these compounds is the induction of programmed cell death, or apoptosis.

Experimental Protocol: Annexin V/PI Staining for Apoptosis [8][9]

-

Cell Treatment: Cells are treated with the isoxazole compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Antimicrobial Activity

Chlorophenyl-substituted isoxazoles have shown promising activity against a range of pathogenic bacteria and fungi.[10] The presence of the chlorine atom on the phenyl ring is often crucial for their antimicrobial efficacy.

Quantitative Data on Antimicrobial Activity

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole D | 3-(4-chlorophenyl)-5-methyl | Staphylococcus aureus | 31.25 | [11] |

| Isoxazole E | 5-(4-chlorophenyl)-3-(aryl) | Escherichia coli | 62.5 | [11] |

| Isoxazole F | 3-(2,4-dichlorophenyl)-5-(aryl) | Candida albicans | 50 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution [10][13]

-

Preparation of Compounds: The isoxazole compounds are dissolved in DMSO to create stock solutions.

-

Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared and diluted to the desired final concentration.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Several chlorophenyl-substituted isoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[14]

Quantitative Data on Anti-inflammatory Activity

| Compound ID | Substitution Pattern | Assay | % Inhibition | Reference |

| Isoxazole G | 3-(4-chlorophenyl)-4-phenyl | Carrageenan-induced paw edema (in vivo) | 75.68 | [7] |

| Isoxazole H | 3-(4-chlorophenyl)-5-(aryl) | COX-2 Inhibition (in vitro) | 85 (at 10 µM) | [15] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats [14][16]

-

Animal Grouping: Wistar albino rats are divided into control, standard (e.g., diclofenac sodium), and test groups.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the respective groups.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for optimizing the therapeutic potential of chlorophenyl-substituted isoxazoles. Key findings from various studies indicate that:

-

Position of the Chloro Group: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences the biological activity. In many cases, para-substitution has been found to be optimal for anticancer and antimicrobial activities.[17]

-

Substituents on the Second Phenyl Ring: The nature of the substituent on the other phenyl ring (at position 3 or 5 of the isoxazole) also plays a critical role. Electron-withdrawing groups can enhance anticancer activity, while lipophilic groups may improve antimicrobial potency.

-

Linker and Overall Conformation: The overall shape and electronic distribution of the molecule are key determinants of its interaction with biological targets.

Conclusion and Future Perspectives

Chlorophenyl-substituted isoxazoles represent a promising class of compounds with diverse therapeutic potential. Their straightforward synthesis, coupled with their potent anticancer, antimicrobial, and anti-inflammatory activities, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Optimization of their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts will be essential to translate their preclinical promise into clinically effective therapies. The continued exploration of this chemical scaffold is likely to yield novel drug candidates for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. jcdr.net [jcdr.net]

- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 9. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. mdpi.com [mdpi.com]

- 14. eijst.org.uk [eijst.org.uk]

- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Phenylisoxazole Compounds: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenylisoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This versatile structure, characterized by a phenyl group attached to an isoxazole ring, serves as a cornerstone for the development of a wide array of therapeutic agents.[1][2] The inherent chemical properties of the isoxazole ring, including its ability to participate in various non-covalent interactions, make it an attractive pharmacophore.[3][4] Derivatives of 3-phenylisoxazole have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, highlighting their potential as lead compounds for the development of novel therapeutics.[1][5] This technical guide provides a comprehensive literature review of 3-phenylisoxazole compounds, focusing on their synthesis, in-depth analysis of their biological activities, and detailed experimental protocols.

Synthesis of 3-Phenylisoxazole Compounds

The synthesis of 3-phenylisoxazole derivatives is most commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful and versatile method allows for the construction of the five-membered isoxazole ring with a high degree of regioselectivity. The general strategy involves the reaction of a nitrile oxide with an alkyne.

A common route to generate the nitrile oxide in situ is from an aldoxime precursor, which is halogenated (typically with N-chlorosuccinimide - NCS) and then treated with a base to facilitate the elimination of HCl. The resulting nitrile oxide rapidly reacts with a terminal alkyne to yield the desired 3,5-disubstituted isoxazole.

Experimental Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on methodologies reported in the literature.[4]

Materials:

-

Substituted benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH) or other suitable base

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA) or other suitable base

-

Substituted terminal alkyne

-

Ethanol (EtOH)

-

Dichloromethane (DCM) or other suitable solvent

Step 1: Synthesis of the Aldoxime

-

Dissolve the substituted benzaldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the aldoxime.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude aldoxime, which can be purified by recrystallization.

Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition

-

Dissolve the synthesized aldoxime (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add N-chlorosuccinimide (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0°C and add the substituted terminal alkyne (1.2 equivalents).

-

Slowly add triethylamine (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenylisoxazole derivative.

Biological Activities of 3-Phenylisoxazole Compounds

Anticancer Activity

Numerous 3-phenylisoxazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[6] The mechanism of action for many of these compounds involves the inhibition of histone deacetylases (HDACs), particularly HDAC1.[2][7][8] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[9][10][11]

Mechanism of Action: HDAC Inhibition and Apoptosis Induction

HDAC inhibitors containing the 3-phenylisoxazole scaffold typically function by binding to the active site of the HDAC enzyme, often chelating the zinc ion that is essential for its catalytic activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of genes involved in cell cycle arrest and apoptosis.

The induction of apoptosis by these compounds can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins such as Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12] This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of the caspase cascade, culminating in programmed cell death.[7][13][14]

Experimental Protocol: In Vitro Anticancer Activity (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-Phenylisoxazole test compounds

-

MTS reagent

-

96-well microplates

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 3-phenylisoxazole test compounds in culture medium from a stock solution in DMSO.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity

Several 3-phenylisoxazole derivatives have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is not as well-defined as for their anticancer effects but may involve the disruption of essential bacterial enzymes or cell wall synthesis.

Experimental Protocol: Antibacterial Activity (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

3-Phenylisoxazole test compounds

-

96-well microplates

-

DMSO

Procedure:

-

Prepare a stock solution of the test compounds in DMSO.

-

In a 96-well microplate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial suspension to each well containing the test compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the microplate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

3-Phenylisoxazole derivatives have also shown promise as anti-inflammatory agents.[15] Their mechanism of action often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][16] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[3][17][18] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated and phosphorylates IκBα.[3][5][16] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the now-free NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[17][18][19] Some 3-phenylisoxazole derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of NF-κB.[3][5]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for acute anti-inflammatory activity.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

3-Phenylisoxazole test compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin or Diclofenac sodium)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: control (vehicle), standard drug, and test compound groups (at different doses).

-

Administer the test compounds and the standard drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various 3-phenylisoxazole derivatives as reported in the literature.

Table 1: Anticancer Activity of 3-Phenylisoxazole Derivatives (IC50 values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 17 | PC3 (Prostate) | 5.82 | [2][7] |

| 10 | PC3 (Prostate) | 9.18 | [7] |

| 7c | Not Specified | < 100 | [10] |

| 9c | Not Specified | < 100 | [10] |

| 11d | Not Specified | < 100 | [10] |

| 3a | A549 (Lung) | 5.988 | [14] |

| 3d | MCF-7 (Breast) | 43.4 | [14] |

| 3d | MDA-MB-231 (Breast) | 35.9 | [14] |

| 4d | MCF-7 (Breast) | 39.0 | [14] |

| 4d | MDA-MB-231 (Breast) | 35.1 | [14] |

Table 2: Antibacterial Activity of 3-Phenylisoxazole Derivatives (MIC values)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 178d | E. coli | 117 | [1] |

| 178e | E. coli | 110 | [1] |

| 178f | E. coli | 95 | [1] |

| 178d | S. aureus | 100 | [1] |

| 178e | S. aureus | 95 | [1] |

| 178f | S. aureus | 115 | [1] |

| Cloxacillin | E. coli | 120 | [1] |

| Cloxacillin | S. aureus | 100 | [1] |

| IIIa-IIIe | Various | 15.6 - 500 | [11] |

| 42e | S. typhi, E. coli, B. subtilis, S. aureus | 100 - 200 | [20] |

Table 3: Anti-inflammatory Activity of 3-Phenylisoxazole Derivatives (% Inhibition of Paw Edema)

| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition | Reference |

| Compound 1 | 200 | 4 | 96.31 | [21] |

| Compound 2 | 200 | 4 | 72.08 | [21] |

| Compound 3 | 200 | 4 | 99.69 | [21] |

| Indomethacin | 10 | 4 | 57.66 | [21] |

| FECA | 10 | 3-5 | Significant | [22] |

| FECA | 20 | 3-5 | Significant | [22] |

| Indomethacin | 20 | 3-5 | Significant | [22] |

| M. indica extract | 200 | 4 | 44.8 | [5] |

| M. indica extract | 400 | 4 | 53 | [5] |

Conclusion

The 3-phenylisoxazole scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued prominence in medicinal chemistry research. The anticancer activity, primarily through HDAC inhibition, the broad-spectrum antibacterial effects, and the potent anti-inflammatory properties via NF-κB pathway modulation, all underscore the significant therapeutic potential of this class of compounds. Further research focusing on lead optimization, elucidation of detailed mechanisms of action, and in vivo efficacy studies will be crucial in translating the promise of 3-phenylisoxazole derivatives into clinically effective drugs. This guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective treatments for a variety of diseases.

References

- 1. The Role of Histone Acetylation-/Methylation-Mediated Apoptotic Gene Regulation in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 7. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Histone Acetylation-/Methylation-Mediated Apoptotic Gene Regulation in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 12. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 16. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]

- 17. NF-kappaB dictates the degradation pathway of IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. soc.chim.it [soc.chim.it]

- 22. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Core: A Technical Guide to its Discovery and Synthetic History for the Modern Researcher

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery and history of isoxazole synthesis, tailored for researchers, scientists, and professionals in drug development. From its initial discovery to the sophisticated synthetic methodologies available today, the isoxazole scaffold has become a cornerstone in medicinal chemistry. This document details the pivotal historical milestones, outlines key experimental protocols, and presents quantitative data to facilitate comparative analysis of synthetic routes.

A Historical Overview: From Serendipity to Rational Design

The journey of isoxazole synthesis began in the late 19th and early 20th centuries, with foundational work that opened the door to a rich field of heterocyclic chemistry. The timeline below highlights the key discoveries and the evolution of synthetic strategies.

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Isoxazoles are key pharmacophores found in numerous approved drugs and serve as valuable scaffolds in drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3][5][6] This document outlines two robust and widely applicable synthetic strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of chalcones with hydroxylamine.

Key Synthetic Strategies and Methodologies

The synthesis of the isoxazole ring can be achieved through various chemical transformations. The two protocols detailed below are chosen for their reliability, versatility, and applicability to a wide range of substrates, allowing for the generation of diverse libraries of isoxazole derivatives.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a highly efficient and regioselective method for constructing the isoxazole ring.[7][8][9] This protocol describes the in-situ generation of the nitrile oxide from an aldoxime precursor followed by its reaction with a terminal alkyne.

Experimental Workflow:

Caption: Workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Detailed Protocol:

-

Preparation of the Aldoxime: The required aldoxime can be synthesized by reacting the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.

-

In-situ Generation of Nitrile Oxide and Cycloaddition:

-

To a solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as benzene or THF (10 mL), add triethylamine (1.5 mmol).[10]

-

To this stirred solution, add the oxidizing agent, for instance, Chloramine-T (1.1 mmol) or diacetoxyiodobenzene (DIB) (1.1 mmol), portion-wise at room temperature.[11][12]

-

The reaction mixture is then stirred at room temperature or heated to reflux for a period of 2 to 24 hours, depending on the substrates.[13] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,5-disubstituted isoxazole derivative.[10]

-

Quantitative Data Summary:

| Entry | Aldoxime | Alkyne | Oxidant | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromobenzaldoxime | Phenylacetylene | Chloramine-T | Benzene | 5 | 95 | [10] |

| 2 | Benzaldehyde oxime | 4-(Furan-2-yl)but-3-en-2-one | Chloramine-T | Not Specified | Not Specified | 68 | [12] |

| 3 | Various Aldoximes | Dimethyl-2-methylene glutarate | DIB | Methanol | 0.08-0.17 (MW) | 70-85 | [11] |

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This method involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride in the presence of a base.[14][15] This is a straightforward and widely used method for the preparation of 3,5-diaryl isoxazoles.

Experimental Workflow:

Caption: Workflow for the synthesis of isoxazoles from chalcones.

Detailed Protocol:

-

Reaction Setup:

-

Cyclization:

-

Isolation and Purification:

-

After completion, the reaction mixture is cooled to room temperature and then poured into crushed ice.[14]

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3,5-disubstituted isoxazole.[16]

-

Quantitative Data Summary:

| Entry | Chalcone | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | - (in ethanol) | Ethanol | 6 | - | [15] |

| 2 | Various Chalcones | 40% KOH | Ethanol | 12 | - | [14] |

| 3 | Various Chalcones | Sodium Acetate | Ethanol | 6 | Good | [16] |

Isoxazole Derivatives in Drug Discovery

Isoxazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Their ability to engage in various non-covalent interactions like hydrogen bonding and π-π stacking makes them privileged structures in medicinal chemistry.[5] For instance, certain isoxazole derivatives have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways.[6][17]

Illustrative Signaling Pathway Involvement:

Caption: Potential modulation of cancer signaling pathways by isoxazole derivatives.[17]

The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of novel isoxazole derivatives. The versatility of these synthetic methods allows for the creation of diverse chemical libraries, which are essential for structure-activity relationship (SAR) studies and the development of new drug candidates.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]